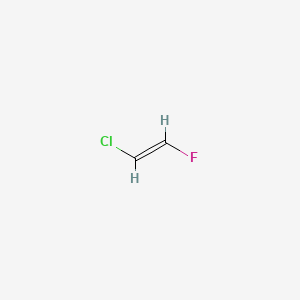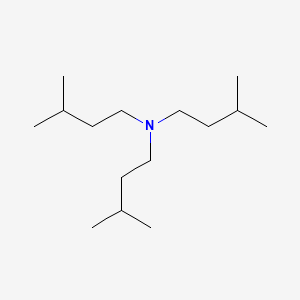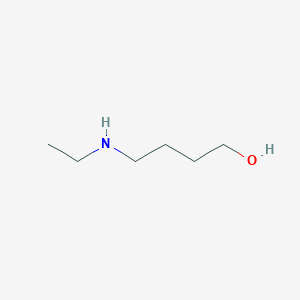
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Vue d'ensemble
Description
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene is a polymeric compound that is synthesized from benzene derivatives. This compound is known for its unique chemical properties and is used in various industrial applications. The polymer consists of benzene rings with chloromethyl and ethenyl groups, which are further polymerized with diethenylbenzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene typically involves the polymerization of benzene derivatives. The process begins with the chloromethylation of benzene, followed by the introduction of ethenyl groups. Diethenylbenzene is then used as a cross-linking agent to form the polymer. The reaction conditions often include the use of catalysts such as aluminum chloride or boron trifluoride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired polymer structure is achieved.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under stringent conditions. The process is optimized to maximize yield and ensure the consistency of the polymer’s properties. The polymer is then purified and processed into various forms, such as beads or powders, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups in the polymer can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while substitution reactions can introduce a wide range of functional groups, enhancing the polymer’s properties for specific applications.
Applications De Recherche Scientifique
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the creation of medical devices and diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and ion exchange resins.
Mécanisme D'action
The mechanism by which 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene exerts its effects is primarily through its chemical reactivity. The chloromethyl and ethenyl groups provide reactive sites for further chemical modifications, allowing the polymer to be tailored for specific applications. The molecular targets and pathways involved depend on the specific functional groups introduced during the polymer’s synthesis and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, diethenyl-, polymer with ethenylbenzene: This compound is similar in structure but lacks the chloromethyl groups, resulting in different chemical properties.
Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated: This polymer includes sulfonate groups, which provide different reactivity and applications compared to 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene.
Uniqueness
This compound is unique due to the presence of chloromethyl groups, which provide additional reactive sites for chemical modifications. This allows for greater versatility in its applications compared to similar polymers that lack these functional groups.
Propriétés
IUPAC Name |
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C9H9Cl/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-5-3-4-6-9(8)7-10/h3-8H,1-2H2;2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHOUQBBDDITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CCl.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920437 | |
| Record name | 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9036-15-1 | |
| Record name | Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009036151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)









![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)


